molecular formula C23H27NO3 B1360463 3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898756-14-4

3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1360463
CAS No.: 898756-14-4
M. Wt: 365.5 g/mol
InChI Key: ITEJEHBFGWBFIH-UHFFFAOYSA-N
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Description

“3’,4’-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a heterocyclic organic compound . Its IUPAC name is (3,4-dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular formula of this compound is C23H27NO3 . The canonical SMILES representation is CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4)C . This indicates the presence of a benzophenone core structure, with various substituents including a 1,4-dioxa-8-azaspiro[4.5]decyl group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 365.47654 . It has a boiling point of 553.5ºC at 760 mmHg and a flash point of 288.6ºC . The density of the compound is 1.19g/cm³ . It has 4 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Dopamine Agonist Activity : A study synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with potential dopamine agonist activity. These compounds, similar in structure to 3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, did not show central nervous system activity, but one analogue exhibited potent dopamine agonist activity in a cat cardioaccelerator nerve assay (Brubaker & Colley, 1986).

Structural Elucidation and Drug Development

  • Antitubercular Drug Candidate : A structural study of BTZ043, an antitubercular drug candidate with a similar structure, revealed insights into its chemical composition and potential as a drug candidate. This research provides a foundation for understanding similar compounds (Richter et al., 2022).

Antiviral Evaluation

  • Antiviral Activity : Compounds with 1,4-dioxa-8-azaspiro[4.5]decane structures have been synthesized and evaluated for their antiviral activity. This indicates the potential for similar structures to be used in developing antiviral agents (Apaydın et al., 2020).

Chemical Synthesis and Reactivity

  • Synthesis and Chemical Properties : Research into the chemical synthesis and properties of compounds like 1,4-dioxa-8-azaspiro[4.5]decane derivatives provides insight into their potential applications in various fields of scientific research (Koszytkowska-Stawińska et al., 2004).

Environmental Applications

  • Carcinogenic Dye Removal : A Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, structurally related to the queried compound, was effective in removing carcinogenic azo dyes from solutions, highlighting potential environmental applications (Akceylan et al., 2009).

Properties

IUPAC Name

(3,4-dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-7-8-19(15-18(17)2)22(25)21-6-4-3-5-20(21)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEJEHBFGWBFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643767
Record name (3,4-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-14-4
Record name (3,4-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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